molecular formula C31H30N6O3S B2672445 N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1173787-66-0

N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2672445
CAS No.: 1173787-66-0
M. Wt: 566.68
InChI Key: SCEASQQHLMTEEY-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring:

  • An imidazo[1,2-c]quinazoline core with a 3-oxo group.
  • A sulfanyl (-S-) linkage connecting the core to an acetamide moiety.
  • A 2-methylphenyl group attached to the acetamide nitrogen.
  • A 4-phenylpiperazine substituent on the ethyl side chain of the quinazoline ring.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O3S/c1-21-9-5-7-13-24(21)32-27(38)20-41-31-34-25-14-8-6-12-23(25)29-33-26(30(40)37(29)31)19-28(39)36-17-15-35(16-18-36)22-10-3-2-4-11-22/h2-14,26H,15-20H2,1H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEASQQHLMTEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cell lines, and potential clinical applications.

Chemical Structure

The compound can be broken down into several key components:

  • N-(2-methylphenyl) : A moiety that may influence binding affinity and specificity.
  • Imidazoquinazoline core : Known for its role in various biological activities, particularly in cancer therapy.
  • Piperazine derivative : Often associated with neuropharmacological activity.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Kinases : The imidazoquinazoline structure is known to inhibit various kinases involved in cancer cell proliferation.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : Potential inhibition of inflammatory pathways could contribute to its therapeutic effects.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of the compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (breast cancer)0.46Apoptosis induction
HCT116 (colon cancer)0.39CDK inhibition
NCI-H460 (lung cancer)0.71Cell cycle arrest at S phase
A549 (lung adenocarcinoma)26Autophagy induction without apoptosis

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : A study reported that N-(2-methylphenyl)-2-{...} exhibited significant cytotoxicity with an IC50 value of 0.46 µM, indicating potent anti-cancer properties against breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • HCT116 and NCI-H460 Models : Further investigations revealed that the compound inhibited cyclin-dependent kinase (CDK) activity with an IC50 of 0.39 µM in HCT116 cells, suggesting a role in cell cycle regulation. In NCI-H460 cells, it caused cell cycle arrest specifically at the S phase.
  • A549 Cell Line Study : In A549 lung adenocarcinoma cells, the compound induced autophagy without triggering apoptosis, highlighting its potential for therapeutic use where reducing cell viability is desired without immediate cytotoxic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Imidazo[1,2-c]quinazoline 4-Phenylpiperazine, 2-methylphenyl Neuroactive, kinase inhibition -
Imidazo[1,2-c]quinazoline 3,4-Dimethoxyphenethyl, furylmethyl CNS modulation
Thiazolidinone Phenylsulfonyl, phenylimino Anti-inflammatory
1,2,4-Triazole Pyridinyl, chlorophenyl Antifungal

Q & A

Basic: What are the optimal synthetic routes and critical purification strategies for this compound?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-c]quinazolinone core, followed by sulfanyl group introduction and coupling with the 4-phenylpiperazine-acetamide moiety. Key steps include:

  • Core Formation : Cyclocondensation of anthranilic acid derivatives with carbonyl reagents under reflux conditions (e.g., DMF, 100–120°C) .
  • Sulfanyl Incorporation : Thiolation using Lawesson’s reagent or thiourea derivatives in anhydrous solvents (e.g., THF) .
  • Amide Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 4-phenylpiperazine fragment .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) are standard. Purity validation requires HPLC (>95%) and NMR (e.g., absence of residual coupling agents) .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or inflammatory models (COX-2 vs. LOX pathways) .
  • Structural Analogues : Impurities or by-products (e.g., sulfoxide derivatives from oxidation) may skew results .
    Methodological Solutions :
  • Orthogonal Assays : Confirm antimicrobial activity via broth microdilution (CLSI guidelines) and anti-inflammatory effects via ELISA-based cytokine profiling .
  • Metabolite Screening : Use LC-MS to rule out interference from degradation products .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., sulfanyl protons at δ 3.1–3.5 ppm; piperazine N-CH2 at δ 2.6–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₃₄H₃₃N₆O₃S: 621.2284) .
  • X-ray Crystallography : Resolves stereochemistry and π-π stacking in the quinazolinone core (if crystals are obtainable) .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Target Identification : Use surface plasmon resonance (SPR) to screen kinase/receptor libraries .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to ATP pockets (e.g., EGFR tyrosine kinase) .
  • Pathway Analysis : RNA-seq or phosphoproteomics in treated cells (e.g., HEK293) to map downstream signaling .

Basic: How do the compound’s functional groups influence its reactivity in biological systems?

Answer:

  • Sulfanyl Group : Prone to oxidation (forming sulfoxides/sulfones), which may alter bioavailability. Stabilize via inert atmosphere storage .
  • 4-Phenylpiperazine : Enhances solubility via protonation at physiological pH and modulates serotonin/dopamine receptor interactions .
  • Imidazoquinazolinone Core : Participates in hydrogen bonding with enzyme active sites (e.g., topoisomerase II) .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

  • Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
  • Metabolic Shielding : Replace labile methyl groups with trifluoromethyl or deuterated analogs to slow CYP450-mediated degradation .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release and reduced hepatic first-pass metabolism .

Basic: How should researchers assess solubility and stability under experimental conditions?

Answer:

  • Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy for quantification .
  • Stability : Incubate at 37°C in serum-containing media; monitor degradation via LC-MS over 24–72 hours .

Advanced: What computational approaches predict off-target effects or toxicity?

Answer:

  • QSAR Modeling : Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity .
  • Docking Screens : Cross-reference with databases like ChEMBL to identify unintended targets (e.g., hERG channels) .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier exclusion .

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